molecular formula C20H23F2N3O2 B2664091 2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049369-58-5

2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide

Cat. No. B2664091
CAS RN: 1049369-58-5
M. Wt: 375.42
InChI Key: XQCSYRPUIKFWTG-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a piperazine ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two fluorophenyl groups, which are aromatic rings containing a fluorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom could make the compound more electronegative, while the piperazine ring could influence its solubility in water .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives are of great interest due to their wide range of therapeutic applications. These compounds have been found to possess antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agent properties. Modifications to the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, making them a flexible building block in drug discovery. For instance, arylcycloalkylamines, including phenyl piperidines and piperazines, constitute pharmacophoric groups found in several antipsychotic agents, indicating their critical role in enhancing potency and selectivity for D2-like receptors.

Antimicrobial and Antiviral Properties

Furthermore, piperazine and its analogues have shown promising anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the potential of piperazine derivatives in addressing the challenge of drug resistance in tuberculosis treatment.

Environmental and Pharmacological Insights

Research has also delved into the environmental fate and biochemical transformations of chiral emerging pollutants, including piperazine derivatives. Understanding the environmental occurrence, fate, and enantioselective biotransformation of these compounds can provide valuable insights into their pharmacokinetics and potential environmental impacts. Moreover, studies on the metabolism of arylpiperazine derivatives, including their N-dealkylation and formation of 1-aryl-piperazines, shed light on their pharmacological actions and potential side effects.

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many fluorinated compounds are relatively stable and non-reactive, but they can be harmful if ingested or inhaled .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s being studied as a potential drug, future research could focus on testing its efficacy and safety in clinical trials .

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O2/c21-16-1-5-18(6-2-16)25-13-11-24(12-14-25)10-9-23-20(26)15-27-19-7-3-17(22)4-8-19/h1-8H,9-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCSYRPUIKFWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide

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